(3,5-Dimethylphenyl)phosphonous dichloride
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Overview
Description
(3,5-Dimethylphenyl)phosphonous dichloride is an organophosphorus compound with the chemical formula C8H9Cl2P. It is a colorless to pale yellow liquid that is soluble in organic solvents such as ether and dimethyl ketone . This compound is commonly used in organic synthesis as a catalyst or ligand and serves as a precursor for other organophosphorus compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3,5-Dimethylphenyl)phosphonous dichloride is typically synthesized through organic synthesis methods. One common approach involves the reaction of 3,5-dimethylphenol with phosphorus trichloride (PCl3) under controlled conditions . The reaction is usually carried out in the presence of a solvent such as toluene or benzene, and the mixture is heated to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: (3,5-Dimethylphenyl)phosphonous dichloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo substitution reactions with nucleophiles to form different organophosphorus compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various organophosphorus compounds depending on the nucleophile used.
Scientific Research Applications
(3,5-Dimethylphenyl)phosphonous dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst or ligand in organic synthesis reactions.
Biology: It serves as a precursor for the synthesis of biologically active organophosphorus compounds.
Medicine: It is used in the development of pharmaceuticals and agrochemicals.
Industry: It is employed in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3,5-Dimethylphenyl)phosphonous dichloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Phenylphosphonic dichloride (C6H5POCl2): Used as a flame retardant and in the synthesis of other organophosphorus compounds.
Dichlorophenylphosphine (C6H5PCl2): Used in organic synthesis as a reagent.
Uniqueness: (3,5-Dimethylphenyl)phosphonous dichloride is unique due to the presence of the 3,5-dimethylphenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain organic synthesis reactions where other similar compounds may not be as effective .
Properties
CAS No. |
207513-05-1 |
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Molecular Formula |
C8H9Cl2P |
Molecular Weight |
207.03 g/mol |
IUPAC Name |
dichloro-(3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C8H9Cl2P/c1-6-3-7(2)5-8(4-6)11(9)10/h3-5H,1-2H3 |
InChI Key |
XNTBVGXAVINZAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)P(Cl)Cl)C |
Origin of Product |
United States |
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